molecular formula C20H35N3O4 B13049241 (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13049241
M. Wt: 381.5 g/mol
InChI Key: BOAWSIPWPIUQLQ-XUXIUFHCSA-N
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Description

(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps, typically starting with the preparation of the bicyclic core. This is followed by the introduction of the tert-butylureido and dimethylbutanoyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.

Scientific Research Applications

(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: Similar in structure but with different functional groups.

    (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: Similar in structure but with different stereochemistry.

Uniqueness

The uniqueness of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Biological Activity

The compound (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of viral proteases. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H34N2O5
  • Molecular Weight : 382.49 g/mol
  • CAS Number : 394735-26-3

The compound features a bicyclic structure known as azabicyclo[3.1.0]hexane, which contributes to its biological activity by facilitating interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of the SARS-CoV-2 main protease (Mpro) , which is crucial for the viral replication cycle. By inhibiting this protease, the compound can potentially reduce viral load in infected cells.

In Vitro Studies

A study published in Nature Communications demonstrated that derivatives of this compound effectively inhibit Mpro activity through competitive inhibition mechanisms. The binding affinity was measured using various biochemical assays, revealing significant potency against the target protease .

Case Studies and Clinical Implications

  • COVID-19 Treatment :
    • The compound has been evaluated as a potential therapeutic agent for COVID-19 due to its ability to inhibit SARS-CoV-2 replication. In vitro studies showed that it significantly reduced viral titers in infected cell lines .
  • Antiviral Activity :
    • A comparative analysis of various azabicyclo compounds indicated that those with structural similarities to this compound exhibited enhanced antiviral properties against multiple strains of coronaviruses .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the bicyclic structure and the introduction of the ureido side chain. The methods employed typically involve:

  • Boc protection of amino groups.
  • Coupling reactions to attach the tert-butyl ureido moiety.

The synthesis pathway often utilizes reagents like tert-butoxycarbonyl chloride and various coupling agents to achieve high yields and purity .

Research Findings Summary

StudyFindings
Nature Communications (2022)Demonstrated potent inhibition of SARS-CoV-2 Mpro by the compound with competitive binding properties .
PMC Article (2023)Evaluated the efficacy of the compound in reducing viral loads in cell cultures infected with SARS-CoV-2 .
Chemical BookProvided detailed chemical properties and potential applications in antiviral drug development .

Properties

Molecular Formula

C20H35N3O4

Molecular Weight

381.5 g/mol

IUPAC Name

methyl (1R,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14-/m0/s1

InChI Key

BOAWSIPWPIUQLQ-XUXIUFHCSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C

Origin of Product

United States

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